2-(2,3-Difluorophenethyl)-1,3-dioxolane
Description
2-(2,3-Difluorophenethyl)-1,3-dioxolane is a fluorinated cyclic ether characterized by a 1,3-dioxolane ring substituted with a phenethyl group bearing fluorine atoms at the 2- and 3-positions of the phenyl ring. This structural motif confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-[2-(2,3-difluorophenyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12F2O2/c12-9-3-1-2-8(11(9)13)4-5-10-14-6-7-15-10/h1-3,10H,4-7H2 |
InChI Key |
HWRYZIVXGGSHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxolane Derivatives
The following table and analysis compare 2-(2,3-Difluorophenethyl)-1,3-dioxolane with structurally related compounds, highlighting substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Substituent Effects on Physicochemical Properties
- Fluorine Position: The 2,3-difluorophenethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs, enhancing membrane permeability. In contrast, the 3,4-difluorophenyl derivative (CAS 773101-62-5) exhibits stronger intermolecular interactions due to adjacent fluorine atoms, improving thermal stability .
- Phenethyl vs. Phenyl : The phenethyl spacer in the target compound extends the distance between the dioxolane ring and aromatic system, reducing steric hindrance and enabling conformational flexibility. This contrasts with 2-(3,4-difluorophenyl)-1,3-dioxolane, where direct phenyl substitution limits rotational freedom .
- Halogenation : The 3-chloropropyl substituent in 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane introduces electrophilic reactivity, facilitating nucleophilic substitution reactions in polymer synthesis .
Pharmacological and Metabolic Behavior
- Metabolic Stability: Doxophylline (a theophylline-dioxolane hybrid) undergoes minimal hepatic metabolism, with 95% excreted unchanged. This contrasts with non-fluorinated dioxolanes, which often show faster metabolic clearance. The target compound’s fluorinated phenethyl group likely confers similar resistance to oxidative degradation .
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